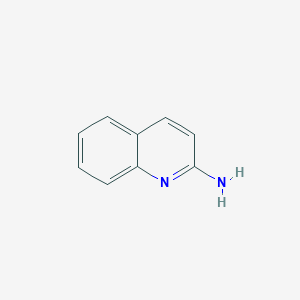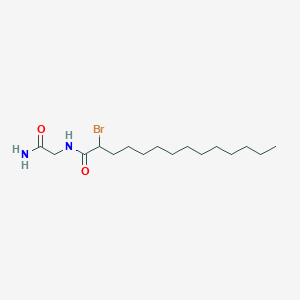
2-Bromo-myristoyl-glycinamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Bromo-myristoyl-glycinamide (2BrGM) is a synthetic compound that has gained attention in scientific research due to its potential applications in various fields, including drug development, biochemistry, and neuroscience.
Mécanisme D'action
2-Bromo-myristoyl-glycinamide inhibits the growth of cancer cells by inducing apoptosis through the activation of caspases. It inhibits the aggregation of amyloid-beta peptides by binding to the hydrophobic residues of the peptides and preventing their aggregation. In protein myristoylation, 2-Bromo-myristoyl-glycinamide acts as a competitive inhibitor by binding to the myristoylation site of the protein and preventing the attachment of the myristoyl group. In synaptic transmission and plasticity, 2-Bromo-myristoyl-glycinamide has been shown to modulate the activity of NMDA receptors, which play a critical role in synaptic plasticity.
Effets Biochimiques Et Physiologiques
2-Bromo-myristoyl-glycinamide has been shown to have various biochemical and physiological effects, including the inhibition of cancer cell growth, the prevention of amyloid-beta aggregation, the inhibition of protein myristoylation, and the modulation of NMDA receptor activity. It has also been shown to have neuroprotective effects in animal models of stroke and traumatic brain injury.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 2-Bromo-myristoyl-glycinamide in lab experiments is its high purity and yield, which ensures reproducibility of results. Another advantage is its specificity for myristoylated proteins, which allows for the selective inhibition of myristoylation. However, one of the limitations of using 2-Bromo-myristoyl-glycinamide is its potential toxicity, which requires careful handling and dosing in lab experiments.
Orientations Futures
For the use of 2-Bromo-myristoyl-glycinamide in scientific research include further studies on its potential applications in drug development, biochemistry, and neuroscience. Specifically, more research is needed to determine the optimal dosing and delivery methods for 2-Bromo-myristoyl-glycinamide in various applications. Additionally, more research is needed to elucidate the mechanisms underlying the neuroprotective effects of 2-Bromo-myristoyl-glycinamide in animal models of stroke and traumatic brain injury. Finally, more research is needed to develop more selective and potent inhibitors of myristoylation for use in scientific research and drug development.
Méthodes De Synthèse
The synthesis of 2-Bromo-myristoyl-glycinamide involves the reaction of myristoyl chloride with glycine in the presence of anhydrous potassium carbonate and dimethylformamide (DMF) as the solvent. The resulting product is then treated with bromine to obtain 2-Bromo-myristoyl-glycinamide. This synthesis method has been optimized to yield high purity and yield of 2-Bromo-myristoyl-glycinamide.
Applications De Recherche Scientifique
2-Bromo-myristoyl-glycinamide has been used in various scientific research applications, including drug development, biochemistry, and neuroscience. In drug development, 2-Bromo-myristoyl-glycinamide has been shown to inhibit the growth of cancer cells by inducing apoptosis. It has also been used as a potential treatment for Alzheimer's disease, as it has been shown to inhibit the aggregation of amyloid-beta peptides. In biochemistry, 2-Bromo-myristoyl-glycinamide has been used as a tool to study protein myristoylation, a post-translational modification that plays a critical role in protein function. In neuroscience, 2-Bromo-myristoyl-glycinamide has been used to study the role of myristoylation in synaptic transmission and plasticity.
Propriétés
Numéro CAS |
134764-29-7 |
|---|---|
Nom du produit |
2-Bromo-myristoyl-glycinamide |
Formule moléculaire |
C16H31BrN2O2 |
Poids moléculaire |
363.33 g/mol |
Nom IUPAC |
N-(2-amino-2-oxoethyl)-2-bromotetradecanamide |
InChI |
InChI=1S/C16H31BrN2O2/c1-2-3-4-5-6-7-8-9-10-11-12-14(17)16(21)19-13-15(18)20/h14H,2-13H2,1H3,(H2,18,20)(H,19,21) |
Clé InChI |
YLYYKUPMRFKGEZ-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCCCC(C(=O)NCC(=O)N)Br |
SMILES canonique |
CCCCCCCCCCCCC(C(=O)NCC(=O)N)Br |
Synonymes |
2-Bromo-myristoyl-glycinamide |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



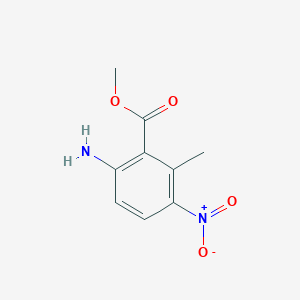
![[2-octadecanoyloxy-3-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxypropyl] octadecanoate](/img/structure/B160962.png)
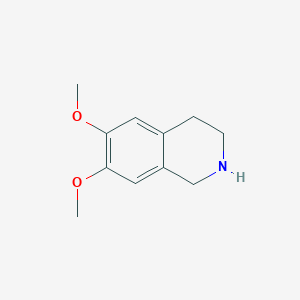
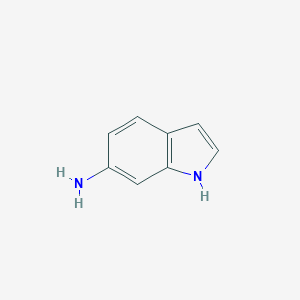
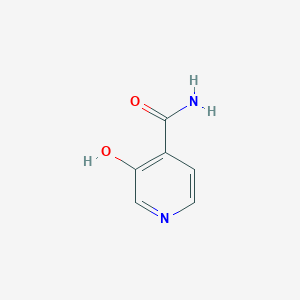
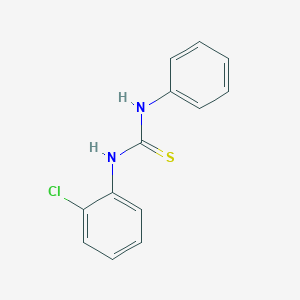
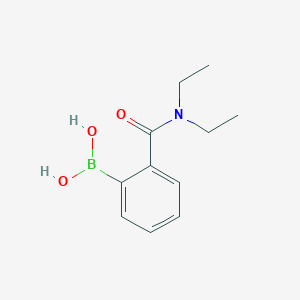
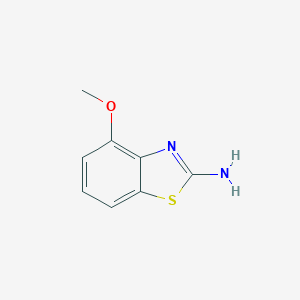
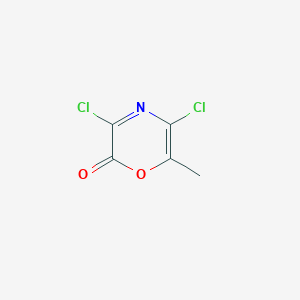
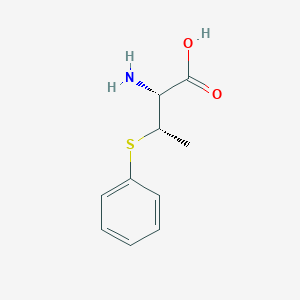
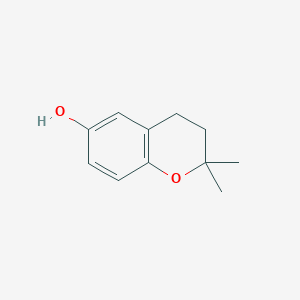
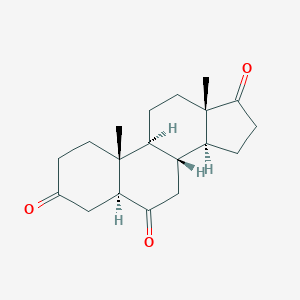
![N-[(2S,3R,4R,5S,6R)-2-(4-formylphenoxy)-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide](/img/structure/B160991.png)
